2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one
Description
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one is a bicyclic heterocyclic compound featuring a fused benzimidazolone core with an isopropyl substituent at the 2-position.
Properties
IUPAC Name |
2-propan-2-yl-1,5,6,7-tetrahydrobenzimidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6(2)10-11-7-4-3-5-8(13)9(7)12-10/h6H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKTFFWNPXKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions, with temperatures ranging from 140°C to 220°C, depending on the specific reactants and desired yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one serves as a building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows it to form complexes with various metal ions, which can be useful in catalysis and materials science .
Biology
The compound is being investigated for its biological activities , particularly its potential as an antimicrobial, antiviral, and anticancer agent. Studies have shown that benzimidazole derivatives exhibit significant biological effects due to their ability to interact with various biological targets .
Case Study: Anticancer Properties
A study demonstrated that derivatives of benzimidazole compounds showed promising results in inhibiting tumor growth in xenograft models. The mechanism involved modulation of cellular pathways related to apoptosis and cell cycle regulation .
Medicine
In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its structural features allow it to interact with enzymes and receptors involved in disease processes. Research indicates its efficacy in targeting specific proteins associated with cancer and infectious diseases .
Industrial Applications
The compound has industrial relevance in the development of materials with specific properties. Its unique chemical structure makes it suitable for applications in optoelectronics , where it can be utilized in the fabrication of light-emitting devices and sensors due to its electronic properties .
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares core features with several heterocyclic systems:
Key Observations :
- The benzimidazolone core (target compound) differs from imidazotriazinones by lacking a triazine ring, which may reduce metabolic stability but simplify synthesis.
- Compared to pyrroloimidazolones , the target compound’s saturated dihydrobenzene ring may confer rigidity, influencing binding to biological targets.
- The 2-isopropyl group contrasts with the 2-amino substituent in benzothiazolones , likely altering electronic properties and toxicity profiles.
Catalyst Dependency :
- Silver/gold catalysts improve regioselectivity in pyrroloimidazolone synthesis , whereas imidazotriazinones form without heavy metals . This suggests the target compound’s synthesis may favor simpler protocols.
Biological Activity
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one, with the CAS number 1231950-82-5, is a compound belonging to the benzimidazole family. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- Structure : The compound features a benzimidazole core with an isopropyl group at position 2 and a carbonyl group at position 7.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| This compound | Escherichia coli | 25 |
Anticancer Activity
The anticancer potential of this compound was assessed in various cancer cell lines. Notably, it exhibited selective cytotoxicity against rapidly dividing cancer cells such as A549 lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cellular processes. In particular, it has shown promise as a selective inhibitor of deubiquitinases (DUBs), which play critical roles in protein degradation and signaling pathways. The compound was screened at concentrations up to 50 μM, demonstrating significant inhibition against USP7 and UCHL1 DUBs .
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives included this compound. Results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : In another investigation focusing on cancer treatment, this compound was subjected to cytotoxicity assays against several cancer cell lines. The results revealed a dose-dependent response where higher concentrations led to increased cell death in malignant cells while sparing normal fibroblast cells .
- Mechanistic Studies : Molecular docking studies have been performed to elucidate the binding interactions of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
